molecular formula C17H21NO3 B2784019 (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351664-29-3

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2784019
CAS No.: 1351664-29-3
M. Wt: 287.359
InChI Key: XXKAOOTYQDUXAC-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a chemical compound for research and development applications. This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a spirocyclic system containing oxygen and nitrogen heteroatoms. The spirocyclic scaffold is of significant interest in medicinal chemistry. Structurally similar spirocyclic compounds are being investigated as inhibitors of Werner Syndrome RecQ helicase (WRN), a promising target for treating cancers characterized as microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) . Related compounds based on analogous diazaspiro cores have also been explored for a range of other biological activities, highlighting the potential of this structural class in drug discovery . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-16(8-7-15-5-2-1-3-6-15)18-11-9-17(10-12-18)20-13-4-14-21-17/h1-3,5-8H,4,9-14H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKAOOTYQDUXAC-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features:

  • Molecular Formula : C17_{17}H21_{21}N O3_3
  • Molecular Weight : 287.35 g/mol
  • Structural Components : A phenyl group linked to a propenone moiety, which connects to a 9-azaspiro compound containing two ether linkages.

This structural configuration is believed to influence its pharmacological properties, particularly its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds with similar spirocyclic structures exhibit significant pharmacological activities, including:

  • Anti-inflammatory Effects : Compounds in this class may inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process. Studies suggest that (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one could act as a selective COX inhibitor, potentially reducing inflammation and associated pain .
  • Antioxidant Activity : The presence of the spirocyclic framework may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Interaction Studies

Docking studies have shown that (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can effectively bind to various biological targets. These interactions often involve:

  • Hydrogen Bonding : The compound can form hydrogen bonds with active sites of enzymes.
  • Hydrophobic Interactions : These interactions may stabilize the binding of the compound to its target sites .

Synthesis

The synthesis of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multi-step synthetic routes that include:

  • Formation of the spirocyclic core.
  • Introduction of the phenyl and propenone functionalities.
  • Purification steps to ensure high yield and purity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

StudyFindings
Study 1Investigated the anti-inflammatory properties of spirocyclic compounds; found significant inhibition of COX enzymes .
Study 2Explored antioxidant activities; demonstrated that compounds with similar structures effectively scavenged free radicals .
Study 3Conducted molecular docking simulations; revealed potential binding affinities with various enzymes .

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

The spirocyclic 1,5-dioxa-9-azaspiro[5.5]undecane motif is a common scaffold in several derivatives (Table 1). Variations in substituents and functional groups significantly influence physicochemical and biological properties.

Table 1: Structural Comparison of Spirocyclic Analogues

Compound Name Substituents/Functional Groups Key Properties/Activities Reference
(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one Propenone, phenyl Rigid spirocyclic core; potential for electronic conjugation Target compound
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-3-(4-methanesulfonylphenyl)propan-1-one Methanesulfonylphenyl, propanone Enhanced polarity due to sulfonyl group; possible metabolic stability
1-(4-fluorophenyl)-4-(5-methyl-1,3-dioxa-9-azaspiro[5.5]undecan-9-yl)butan-1-one Fluorophenyl, butanone Fluorine substitution may improve bioavailability; conformational flexibility
1-{1,5-dioxa-9-azaspiro[5.5]undecan-9-yl}-2-(2-methoxyphenoxy)ethan-1-one Methoxyphenoxy, ethanone Ether linkage increases hydrophilicity; potential for hydrogen bonding
8-Methoxycarbonyl-10-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Methoxycarbonyl, phenyl Ester group introduces reactivity for further derivatization

Substituent Effects on Spectral and Electronic Properties

Evidence from substituted propenone derivatives highlights the impact of substituents on spectral behavior:

  • UV-Vis Absorption : In analogues like (E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, electron-donating groups (e.g., methoxy) red-shift λmax due to enhanced conjugation, while electron-withdrawing groups (e.g., sulfonyl) cause blue shifts .
  • IR and NMR Trends : The carbonyl stretching frequency (νCO) in the target compound is expected to align with reported values (~1700–1730 cm⁻¹), as seen in related spirocyclic ketones . Substituents on the phenyl ring alter chemical shifts of Hα and Hβ protons in NMR, with para-substituted derivatives showing greater deshielding .

Crystallographic and Conformational Analysis

  • Chalcone Derivatives : Analogues like (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one exhibit dihedral angles (7.14°–56.26°) between aromatic rings, influencing packing and stability. The spirocyclic core in the target compound likely enforces a fixed conformation, reducing rotational freedom and enhancing crystallinity .
  • SHELX Refinement : Structural validation tools like SHELXL () are critical for resolving spirocyclic conformations, ensuring accurate bond lengths and angles in analogues .

Q & A

Q. Key Data Interpretation Tips :

  • Overlapping signals in spirocyclic regions require 2D NMR (e.g., COSY, HSQC) .
  • Computational validation (DFT) aids in assigning stereoelectronic effects .

How can researchers resolve contradictions between computational predictions and experimental data regarding the stereochemistry of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration discrepancies by growing single crystals (e.g., using slow evaporation in MeCN/EtOAc) .
  • Comparative DFT Analysis : Re-optimize computational models (e.g., B3LYP/6-31G*) with solvent effects included to match experimental NMR data .
  • Dynamic NMR (DNMR) : Assess conformational exchange in spirocyclic systems at variable temperatures .

What methodologies are recommended for assessing the biological activity of spirocyclic compounds like (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • sEH Inhibition : Measure hydrolysis of epoxyeicosatrienoic acids using fluorescence-based kits, as seen in related spirocyclic inhibitors .
    • MmpL3 Targeting : Use mycobacterial membrane protein Large 3 (MmpL3) assays to evaluate antitubercular potential .
  • Cell-Based Studies :
    • Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7).
    • SAR Analysis: Compare with analogs (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives) to identify critical functional groups .

What strategies can be employed to overcome challenges in the purification of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one, especially regarding diastereomer separation?

Methodological Answer:

  • Preparative HPLC : Use chiral columns (e.g., Chiralpak IA/IB) with mobile phases like hexane/isopropanol (90:10) .
  • Solvent Gradient Optimization : Adjust polarity gradients (e.g., MeOH:MeCN from 1:9 to 3:7) to enhance resolution .
  • Crystallization-Driven Separation : Exploit differential solubility of diastereomers in EtOAc/hexane mixtures.

Q. Example Purification Table :

MethodColumn/MediaSolvent RatioPurity (%)
Flash ChromatographySilica Gel (230–400 mesh)EtOAc:Hex (1:4)85
Preparative HPLCChiralpak IBHex:IPA (90:10)>99

How do structural modifications in analogous spirocyclic compounds influence the pharmacological profile of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one?

Methodological Answer:

  • Functional Group Impact :
    • Oxygen vs. Nitrogen Positioning : 1-Oxa-9-azaspiro derivatives show enhanced sEH inhibition compared to 3-oxa analogs .
    • Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring increase metabolic stability .
  • Case Study :
    • 3,9-Diazaspiro[5.5]undecane : Modulates GABA receptors, suggesting neuropharmacological potential .
    • 4-Hydroxy Derivatives : Improved solubility but reduced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.